molecular formula C10H13ClO B13145140 1-(Tert-butoxy)-3-chlorobenzene CAS No. 123195-73-3

1-(Tert-butoxy)-3-chlorobenzene

Cat. No.: B13145140
CAS No.: 123195-73-3
M. Wt: 184.66 g/mol
InChI Key: MJGVPJDEMMMUFN-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation reactions typically produce carbonyl compounds.
  • Reduction reactions result in simpler benzene derivatives.

Scientific Research Applications

1-(Tert-butoxy)-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-chlorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, facilitating various chemical transformations. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

  • 1-(Tert-butoxy)-4-chlorobenzene
  • 1-(Tert-butoxy)-2-propanol
  • tert-Butyl 4-chlorophenyl ether

Comparison: 1-(Tert-butoxy)-3-chlorobenzene is unique due to the position of the tert-butoxy group and the chlorine atom on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 1-(Tert-butoxy)-4-chlorobenzene, the 3-chloro derivative may exhibit different reactivity patterns due to the electronic and steric effects of the substituents .

Properties

CAS No.

123195-73-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3

InChI Key

MJGVPJDEMMMUFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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